![molecular formula C18H16N6O3S2 B2663733 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1112438-92-2](/img/structure/B2663733.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide” is a chemically complex molecule. It has been mentioned in the context of being a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, an ethoxyphenyl group, a triazol-3-yl group, and an acetamide group .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide” (HMS3558N05):
Anticancer Applications
HMS3558N05 has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. The compound’s structure allows it to interact with specific enzymes and receptors involved in cancer cell growth, leading to apoptosis (programmed cell death) and reduced tumor growth . Research has focused on its efficacy against various cancer types, including breast, lung, and colon cancers.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its unique structure enables it to disrupt bacterial cell walls and inhibit essential enzymes, effectively combating both Gram-positive and Gram-negative bacteria . Studies have also explored its antifungal properties, showing promising results against common fungal pathogens.
Anti-inflammatory Effects
HMS3558N05 has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antioxidant Properties
Research has demonstrated that HMS3558N05 possesses antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress . This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various biological processes. For instance, it has shown inhibitory effects on enzymes like tyrosine kinases and proteases, which are involved in cancer progression and other diseases . This makes it a valuable tool in drug discovery and development for enzyme-targeted therapies.
Agricultural Applications
Beyond medical uses, HMS3558N05 has potential applications in agriculture as a pesticide or fungicide. Its antimicrobial properties can help protect crops from bacterial and fungal infections, contributing to improved crop yields and food security.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Strategies for synthesis of 1,2,4-triazole-containing scaffolds 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Design, synthesis and evaluation of novel 1,2,4-triazole derivatives A brief review of the biological potential of indole derivatives
作用機序
将来の方向性
Future research could focus on further elucidating the synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, more research is needed to understand the safety and hazards associated with this compound. The compound’s role as a CXCR3 antagonist suggests potential applications in the treatment of diseases where CXCR3 is implicated .
特性
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c1-2-27-12-5-3-11(4-6-12)24-16(26)15-13(7-8-28-15)21-18(24)29-9-14(25)22-17-19-10-20-23-17/h3-8,10H,2,9H2,1H3,(H2,19,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPIZBJTIQVZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetonitrile](/img/structure/B2663650.png)
![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)
![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)
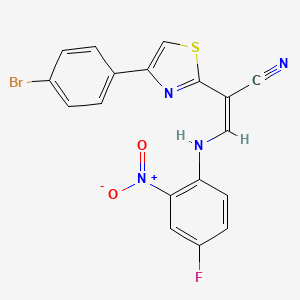
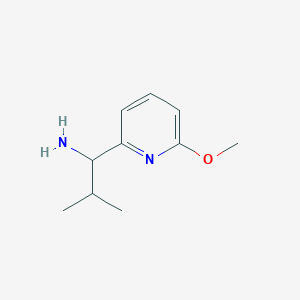
![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)
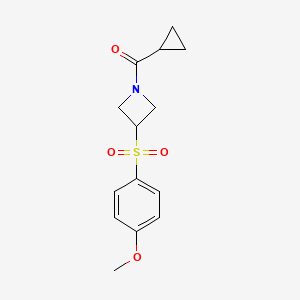
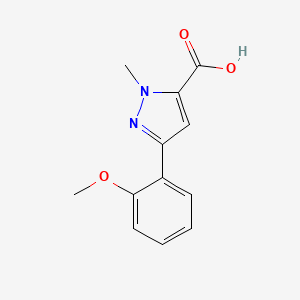
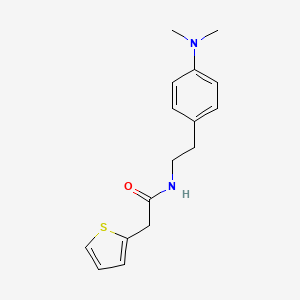
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663662.png)
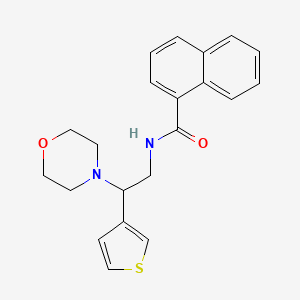
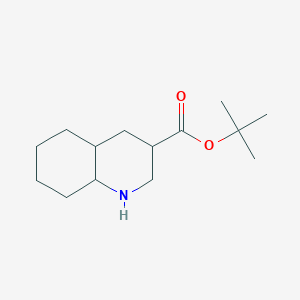
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663670.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2663672.png)